3-氯-2-异丁氧基吡啶-5-硼酸

货号 B578320

CAS 编号:

1217500-89-4

分子量: 229.467

InChI 键: QWZDHUOBERCAFD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

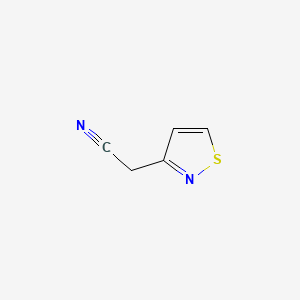

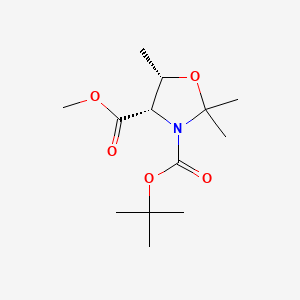

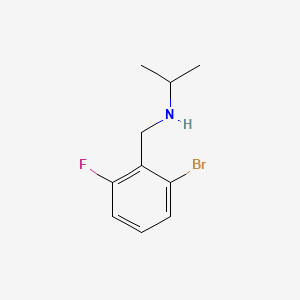

3-Chloro-2-isobutoxypyridine-5-boronic acid is a chemical compound with the molecular formula C9H13BClNO3 . It is used as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of 3-Chloro-2-isobutoxypyridine-5-boronic acid involves the protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The synthesis can also be achieved from 5-Bromo-3-chloro-2-isobutoxy-pyridine and Pinacolborane .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-isobutoxypyridine-5-boronic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

3-Chloro-2-isobutoxypyridine-5-boronic acid can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It can also undergo protodeboronation, a process that involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis

3-Chloro-2-isobutoxypyridine-5-boronic acid has a molecular weight of 229.47 . It has a predicted boiling point of 373.5±52.0 °C and a predicted density of 1.25±0.1 g/cm3 .科学研究应用

Application 1: Preparation of Positron Emission Tomography (PET) Radioligand

- Summary of Application: 5-Chloro-3-pyridineboronic acid, which is similar to 3-Chloro-2-isobutoxypyridine-5-boronic acid, is used in the preparation of a PET radioligand .

- Results or Outcomes: The PET radioligand prepared using 5-Chloro-3-pyridineboronic acid is applicable in orexin-2 receptor imaging .

Application 2: Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064

- Summary of Application: 5-Chloro-3-pyridineboronic acid is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 .

- Results or Outcomes: The synthesized 2-SORA MK-1064 can potentially be used in the treatment of various disorders related to the orexin system .

Application 3: Preparation of Pyridyl-Cycloalkyl Derived Microsomal Prostaglandin E Synthase-1 Inhibitors

- Summary of Application: 5-Chloro-3-pyridineboronic acid can be used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors .

- Results or Outcomes: The synthesized inhibitors can potentially be used in the treatment of various disorders related to the prostaglandin E synthase-1 .

Application 4: Synthesis of ATAD2 Bromodomain Inhibitors

- Summary of Application: 5-Chloro-3-pyridineboronic acid is used in the synthesis of ATAD2 bromodomain inhibitors .

- Results or Outcomes: The synthesized ATAD2 bromodomain inhibitors can potentially be used in the treatment of various disorders related to the ATAD2 bromodomain .

Application 5: Preparation of New Linear Poly (Phenylpyridyl) Chains

- Summary of Application: 3-Pyridinylboronic acid, which is similar to 3-Chloro-2-isobutoxypyridine-5-boronic acid, can be used in the preparation of new linear poly (phenylpyridyl) chains .

- Results or Outcomes: The synthesized poly (phenylpyridyl) chains can potentially be used in various applications, including materials science and electronics .

Application 6: Synthesis of Et Canthinone-3-Carboxylates

- Summary of Application: 2-Chloropyridine-3-boronic acid, which is similar to 3-Chloro-2-isobutoxypyridine-5-boronic acid, is used in the synthesis of Et canthinone-3-carboxylates .

- Methods of Application: The synthesis involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .

- Results or Outcomes: The synthesized Et canthinone-3-carboxylates can potentially be used in various applications in organic chemistry .

未来方向

属性

IUPAC Name |

[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6,13-14H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDHUOBERCAFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC(C)C)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675196 |

Source

|

| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-isobutoxypyridine-5-boronic acid | |

CAS RN |

1217500-89-4 |

Source

|

| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

1

Citations

EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications

… into the corresponding acyl sulfonamides, which were then coupled under Suzuki conditions to 5-bromo-3-chloro-2-isobutoxypyridine or 3-chloro-2-isobutoxypyridine-5-boronic acid, …

Number of citations: 40

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

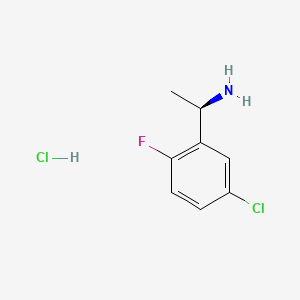

Methyl 4-(4-aminophenyl)-2-fluorobenzoate

1334500-05-8

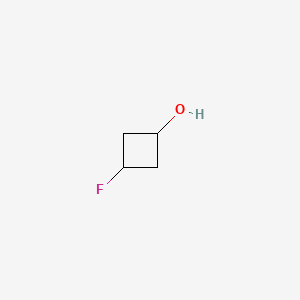

trans-3-Fluorocyclobutanol

1262278-60-3

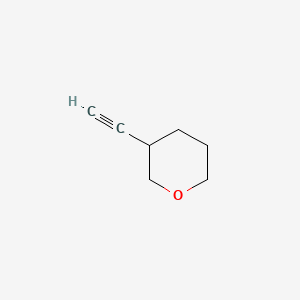

3-ethynyltetrahydro-2H-pyran

1260667-24-0

![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)